1,3-Dilaurin

説明

特性

IUPAC Name |

(3-dodecanoyloxy-2-hydroxypropyl) dodecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-23-25(28)24-32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVAEMGNHJQSMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060237 |

Source

|

| Record name | Glyceryl 1,3-dilaurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | DG(12:0/0:0/12:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0093028 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

539-93-5 |

Source

|

| Record name | 1,3-Dilaurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 1,3-dilaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glyceryl 1,3-dilaurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxypropane-1,3-diyl dilaurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1,3-DILAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D29X1BO64V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dilaurin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dilaurin, also known as glycerol 1,3-dilaurate, is a diacylglycerol composed of a glycerol backbone esterified with two lauric acid chains at the 1 and 3 positions. This molecule is of significant interest in various scientific and industrial fields, including food science, cosmetics, and pharmaceuticals, owing to its properties as an emulsifier and its potential biological activities.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological functions of 1,3-Dilaurin, tailored for a scientific audience.

Chemical Structure and Identification

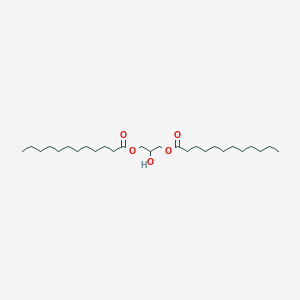

1,3-Dilaurin is a symmetrical diacylglycerol. The structure consists of a central glycerol molecule where the hydroxyl groups on carbons 1 and 3 are esterified with lauric acid, a 12-carbon saturated fatty acid. The hydroxyl group on the second carbon remains free.

// Nodes for the glycerol backbone C1 [label="CH₂"]; C2 [label="CH"]; C3 [label="CH₂"]; O2 [label="OH"];

// Nodes for the lauroyl chains O1 [label="O"]; C1_ester [label="C=O"]; chain1 [label="(CH₂)₁₀"]; CH3_1 [label="CH₃"];

O3 [label="O"]; C3_ester [label="C=O"]; chain2 [label="(CH₂)₁₀"]; CH3_2 [label="CH₃"];

// Edges for the glycerol backbone C1 -- C2 -- C3; C2 -- O2 [dir=none];

// Edges for the lauroyl chains C1 -- O1 [dir=none]; O1 -- C1_ester [dir=none]; C1_ester -- chain1 [dir=none]; chain1 -- CH3_1 [dir=none];

C3 -- O3 [dir=none]; O3 -- C3_ester [dir=none]; C3_ester -- chain2 [dir=none]; chain2 -- CH3_2 [dir=none]; } Figure 1: Chemical Structure of 1,3-Dilaurin

Table 1: Chemical Identification of 1,3-Dilaurin

| Identifier | Value |

| IUPAC Name | (2-hydroxypropane-1,3-diyl) didodecanoate |

| Synonyms | 1,3-Dilauroylglycerol, Glycerol 1,3-dilaurate, α,α'-Dilaurin |

| CAS Number | 539-93-5[1][2] |

| Molecular Formula | C₂₇H₅₂O₅[1][2] |

| Molecular Weight | 456.7 g/mol [3] |

| InChI Key | KUVAEMGNHJQSMH-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCC(=O)OCC(O)COC(=O)CCCCCCCCCCC |

Physicochemical Properties

1,3-Dilaurin is a white, waxy solid at room temperature. It is insoluble in water but soluble in organic solvents such as ethanol and chloroform.[1][2]

Table 2: Physicochemical Properties of 1,3-Dilaurin

| Property | Value | Reference |

| Physical State | White, waxy solid | [1][2] |

| Melting Point | Data not available for pure 1,3-Dilaurin. A related compound, glycerol 1,3-didodecanoate 2-decanoate, has a melting point of 38.5 °C. | |

| Boiling Point | Data not available | |

| Solubility | Insoluble in water; Soluble in ethanol and chloroform | [1][2] |

Spectral Data

Table 3: Predicted ¹H NMR Chemical Shifts for 1,3-Dilaurin (in CDCl₃)

| Protons | Chemical Shift (ppm) | Multiplicity |

| -CH₂- (glycerol, C1, C3) | ~4.15 | dd |

| -CH- (glycerol, C2) | ~4.05 | m |

| -OH (glycerol, C2) | Variable | s (broad) |

| -CH₂- (lauroyl, α to C=O) | ~2.32 | t |

| -CH₂- (lauroyl, β to C=O) | ~1.62 | quint |

| -(CH₂)₈- (lauroyl) | ~1.25 | m |

| -CH₃ (lauroyl) | ~0.88 | t |

Table 4: Predicted ¹³C NMR Chemical Shifts for 1,3-Dilaurin (in CDCl₃)

| Carbon | Chemical Shift (ppm) |

| C=O (ester) | ~173.5 |

| -CH-OH (glycerol, C2) | ~68.8 |

| -CH₂-O- (glycerol, C1, C3) | ~65.2 |

| -CH₂- (lauroyl, α to C=O) | ~34.2 |

| -CH₂- (lauroyl) | ~31.9, 29.6, 29.4, 29.3, 29.1, 24.9, 22.7 |

| -CH₃ (lauroyl) | ~14.1 |

Table 5: Key IR Absorption Bands for 1,3-Dilaurin

| Wavenumber (cm⁻¹) | Functional Group |

| ~3450 (broad) | O-H stretch (hydroxyl) |

| ~2920, ~2850 | C-H stretch (alkane) |

| ~1735 | C=O stretch (ester) |

| ~1160 | C-O stretch (ester) |

Experimental Protocols

Enzymatic Synthesis of 1,3-Dilaurin

A common and efficient method for the synthesis of 1,3-diacylglycerols is through enzyme-catalyzed esterification.

Methodology:

-

Reactants: Glycerol and lauric acid (in a 1:2 molar ratio) are mixed.

-

Enzyme: An immobilized 1,3-specific lipase, such as Lipozyme RM IM, is added to the mixture.

-

Reaction Conditions: The reaction is typically carried out in a solvent-free system under vacuum to remove the water produced during esterification, which drives the reaction to completion. The temperature is maintained between 50-60°C.

-

Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Purification: After the reaction, the crude product is purified. This often involves dissolving the mixture in a suitable organic solvent and removing the enzyme by filtration. The filtrate is then subjected to column chromatography on silica gel to separate the desired 1,3-dilaurin from mono- and trilaurin, as well as unreacted starting materials.

Biological Activities and Signaling Pathways

Inhibition of Pancreatic Lipase

Diacylglycerols, including 1,3-Dilaurin, are known to be inhibitors of pancreatic lipase, the primary enzyme responsible for the digestion of dietary fats. By inhibiting this enzyme, the absorption of fats from the intestine is reduced, which has potential therapeutic applications in the management of obesity. The inhibitory mechanism is believed to involve the binding of the diacylglycerol to the active site of the lipase, preventing the binding of its natural substrate, triacylglycerols.

Antibacterial Activity

1,3-Dilaurin has demonstrated antibacterial properties. While the precise signaling pathways are still under investigation, a proposed mechanism involves the disruption of the bacterial cell membrane. As an amphipathic molecule, 1,3-Dilaurin can insert into the lipid bilayer of the bacterial membrane, leading to increased permeability, loss of essential ions and metabolites, and ultimately, cell death. Furthermore, recent studies suggest that diacylglycerols may play a role in signaling pathways that lead to antibacterial autophagy in host cells, providing an additional mechanism for clearing intracellular bacteria.[4][5]

Conclusion

1,3-Dilaurin is a well-defined diacylglycerol with established physical properties and a clear chemical structure. Its synthesis can be efficiently achieved through enzymatic methods. The biological activities of 1,3-Dilaurin, particularly its roles as a pancreatic lipase inhibitor and an antibacterial agent, make it a molecule of considerable interest for further research and development in the pharmaceutical and food industries. Future studies should focus on elucidating the precise molecular mechanisms underlying its biological effects and exploring its full therapeutic potential.

References

- 1. Diacylglycerol kinase ζ regulates microbial recognition and host resistance to Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 539-93-5: 1,3-Dilaurin | CymitQuimica [cymitquimica.com]

- 3. GSRS [precision.fda.gov]

- 4. A diacylglycerol-dependent signaling pathway contributes to regulation of anti-bacterial autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A role for diacylglycerol in antibacterial autophagy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of Glycerol 1,3-didodecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of Glycerol 1,3-didodecanoate. The information is curated for researchers, scientists, and professionals in drug development who require precise data for formulation, characterization, and analysis.

Core Physical and Chemical Properties

Glycerol 1,3-didodecanoate, also known by its common name 1,3-Dilaurin, is a diglyceride consisting of a glycerol backbone with two lauric acid chains esterified at the 1 and 3 positions.[1] It is a white, waxy solid at room temperature.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of Glycerol 1,3-didodecanoate.

| Property | Value | Source(s) |

| IUPAC Name | (3-dodecanoyloxy-2-hydroxypropyl) dodecanoate | [2][3] |

| Synonyms | 1,3-Dilaurin, 1,3-Dilauroylglycerol, Glycerol 1,3-dilaurate, α,α'-Dilaurin | [1][4][5] |

| CAS Number | 539-93-5 | [4][6][7][8] |

| Molecular Formula | C₂₇H₅₂O₅ | [1][3][4] |

| Molecular Weight | 456.7 g/mol | [6][7] |

| Melting Point | 58-59 °C | [4][6][7][8] |

| Boiling Point (Predicted) | 539.9 ± 17.0 °C at 760 mmHg | [4][6] |

| Density (Predicted) | 0.953 ± 0.06 g/cm³ | [4][6] |

| Appearance | White, waxy solid | [1][4] |

| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol, chloroform, DMSO, and dimethyl formamide. | [1][9] |

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of Glycerol 1,3-didodecanoate are outlined below. These protocols are based on standard laboratory practices for lipid analysis.

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point of Glycerol 1,3-didodecanoate using a capillary melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the Glycerol 1,3-didodecanoate sample is pure and dry. If necessary, finely powder a small amount of the solid using a mortar and pestle.

-

Capillary Tube Loading: Introduce a small amount of the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into a column of 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point (around 58-59°C).

-

Observation: Reduce the heating rate to 1-2°C per minute. Carefully observe the sample through the magnifying lens.

-

Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point). The range between these two temperatures is the melting point range. For a pure substance, this range should be narrow.[10][11]

Determination of Solubility (Qualitative and Semi-Quantitative)

This protocol outlines a method for assessing the solubility of Glycerol 1,3-didodecanoate in various solvents.

Materials:

-

Glycerol 1,3-didodecanoate

-

A selection of solvents (e.g., water, ethanol, chloroform, dimethyl sulfoxide)

-

Test tubes with stoppers

-

Vortex mixer

-

Water bath (optional, for temperature control)

Procedure:

-

Sample Preparation: Weigh a specific amount of Glycerol 1,3-didodecanoate (e.g., 10 mg) and place it into a series of clean, dry test tubes.

-

Solvent Addition: Add a measured volume of each solvent (e.g., 1 mL) to the respective test tubes.

-

Mixing: Tightly stopper the test tubes and vortex them for a set period (e.g., 2 minutes) to facilitate dissolution.

-

Observation: After mixing, visually inspect the tubes for any undissolved solid. If the solid has completely disappeared, the substance is considered soluble in that solvent at that concentration.

-

Equilibration: For a more thorough assessment, the samples can be left to equilibrate for a longer period (e.g., 24 hours), with intermittent shaking. This is particularly useful for substances that dissolve slowly.

-

Semi-Quantitative Analysis: To determine an approximate solubility, incremental amounts of the solute can be added to a fixed volume of solvent until saturation is reached (i.e., solid material remains undissolved after thorough mixing and equilibration).

Measurement of Density (Predicted)

The density of Glycerol 1,3-didodecanoate is currently based on predictive models. Experimental determination would typically follow a protocol such as the one outlined below using an oscillating U-tube density meter.

Apparatus:

-

Digital density meter (oscillating U-tube type)

-

Syringe for sample injection

-

Thermostatic bath to control temperature

Procedure:

-

Calibration: Calibrate the density meter according to the manufacturer's instructions using certified reference standards (e.g., dry air and pure water).

-

Sample Preparation: The sample of Glycerol 1,3-didodecanoate must be in a liquid state. Therefore, it needs to be heated to a temperature above its melting point (e.g., 65-70°C) and maintained at this temperature in a thermostatic bath.

-

Sample Injection: Carefully inject the molten sample into the measuring cell of the density meter using a pre-warmed syringe, ensuring no air bubbles are introduced.

-

Measurement: Allow the reading to stabilize. The instrument measures the oscillation period of the U-tube containing the sample and calculates the density based on the calibration.

-

Cleaning: Thoroughly clean the measuring cell with appropriate solvents after the measurement.

Logical Relationships of Physical Characteristics

The following diagram illustrates the hierarchical organization of the physical characteristics of Glycerol 1,3-didodecanoate.

Caption: Hierarchical organization of the physical properties of Glycerol 1,3-didodecanoate.

References

- 1. CAS 539-93-5: 1,3-Dilaurin | CymitQuimica [cymitquimica.com]

- 2. westlab.com [westlab.com]

- 3. pschemicals.com [pschemicals.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 539-93-5[Α,α'-Dilaurin]- Acmec Biochemical [acmec.com.cn]

- 6. chembk.com [chembk.com]

- 7. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 8. D808252 1,3-Dilaurin Glycerol CAS:539-93-5 , 96.0%(GC)-Nanjing Pars Biochem CO.,Ltd [pariselements.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

1,3-Dilauroylglycerol: A Comprehensive Technical Guide

CAS Number: 539-93-5

Synonyms: 1,3-Dilaurin, Glycerol 1,3-dilaurate, (3-dodecanoyloxy-2-hydroxypropyl) dodecanoate, α,α'-Dilaurin

This technical guide provides an in-depth overview of 1,3-Dilauroylglycerol, a diacylglycerol of significant interest to researchers and professionals in drug development and the food and cosmetics industries. This document details its physicochemical properties, synthesis and purification protocols, and its biological role, with a focus on its distinction from its signaling-active isomer, 1,2-diacylglycerol.

Physicochemical Properties

1,3-Dilauroylglycerol is a white to slightly off-white crystalline powder at room temperature.[1] It is insoluble in water but soluble in organic solvents such as ethanol and chloroform.[1] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C27H52O5 | [2] |

| Molecular Weight | 456.7 g/mol | [2] |

| Melting Point | 58 ± 2 °C | [3] |

| Boiling Point | 539.9 °C at 760 mmHg | [3] |

| Density | 0.953 g/cm³ | [3] |

| Flash Point | 161.6 °C | [3] |

| Refractive Index | 1.463 | [3] |

Synthesis and Purification

The primary method for synthesizing 1,3-Dilauroylglycerol is through the enzymatic esterification of glycerol with lauric acid. This method is favored over chemical synthesis due to its high selectivity for the sn-1 and sn-3 positions of the glycerol backbone, minimizing the formation of the 1,2-isomer and triacylglycerols.

Experimental Protocol: Enzymatic Synthesis of 1,3-Dilauroylglycerol

This protocol describes a solvent-free enzymatic synthesis of 1,3-Dilauroylglycerol.

Materials:

-

Glycerol

-

Lauric acid

-

Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM or Novozym 435)

-

Pear-shaped flask

-

Water bath

-

Vacuum pump

Procedure:

-

Combine glycerol and lauric acid in a 1:2 molar ratio in a pear-shaped flask.

-

Add the immobilized lipase, typically at a concentration of 5% (w/w) of the total reactants.

-

Heat the mixture to 50°C in a water bath with constant stirring.

-

Apply a vacuum (e.g., 4 mm Hg) to the flask to remove the water produced during the esterification reaction, which drives the equilibrium towards product formation.

-

Allow the reaction to proceed for 3-6 hours. The reaction progress can be monitored by analyzing aliquots using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the enzyme is removed by filtration.

Purification Protocol:

The crude product, containing 1,3-Dilauroylglycerol, unreacted starting materials, monoglycerides, and some 1,2-diacylglycerol and triacylglycerol byproducts, can be purified using the following methods:

-

Molecular Distillation: This technique is effective for removing volatile impurities like free fatty acids and monoglycerides at elevated temperatures and high vacuum.

-

Crystallization: The crude product can be dissolved in a suitable organic solvent (e.g., a mixture of n-hexane and ethyl acetate) at an elevated temperature, followed by cooling to induce crystallization of the 1,3-Dilauroylglycerol. The purified crystals can then be collected by filtration.

The following diagram illustrates the general workflow for the synthesis and purification of 1,3-Dilauroylglycerol.

Biological Role and Signaling

A critical distinction exists between 1,3-diacylglycerols and their isomers, 1,2-diacylglycerols, in terms of their biological function.

1,2-Diacylglycerols as Second Messengers: sn-1,2-Diacylglycerols are well-established second messengers in cellular signaling. They are produced at the cell membrane through the hydrolysis of phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). The specific stereochemistry of sn-1,2-diacylglycerols allows them to bind to and activate Protein Kinase C (PKC) isoforms, which in turn phosphorylate a multitude of downstream targets, regulating processes such as cell growth, differentiation, and apoptosis.

1,3-Diacylglycerols as Metabolic Intermediates: In contrast, 1,3-diacylglycerols are not physiological activators of PKC. Their primary role is as intermediates in the biosynthesis and breakdown of triacylglycerols (TAGs), the main form of energy storage in cells. They are formed during the hydrolysis of TAGs by lipases and can be further acylated to form TAGs or hydrolyzed to monoacylglycerols and free fatty acids.

The metabolic pathway involving 1,3-Dilauroylglycerol is depicted in the diagram below.

While direct signaling roles for 1,3-diacylglycerols are not prominent, some studies suggest potential antimicrobial properties for certain diacylglycerols and related compounds, which may be an area for further investigation.

Analytical Methods

The quantification and characterization of 1,3-Dilauroylglycerol can be achieved through various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for separating and quantifying diacylglycerol isomers.

-

Gas Chromatography (GC): Following derivatization, GC can be used to analyze the fatty acid composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used to differentiate between 1,2- and 1,3-diacylglycerol isomers based on the chemical shifts of the glycerol backbone protons and carbons.

-

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry provides high sensitivity and specificity for the identification and quantification of different diacylglycerol species.

This guide provides a foundational understanding of 1,3-Dilauroylglycerol for researchers and professionals. The provided protocols and data can serve as a starting point for further investigation and application of this versatile molecule.

References

Solubility of 1,3-Dilaurin in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-Dilaurin, a diacylglycerol of significant interest in the pharmaceutical, cosmetic, and food industries. This document compiles available solubility data, details common experimental protocols for solubility determination, and presents visual workflows to aid in understanding the principles of lipid solubility.

Quantitative Solubility Data

Precise quantitative solubility data for 1,3-Dilaurin in a wide range of organic solvents is not extensively available in publicly accessible literature. However, data for closely related diacylglycerols and qualitative information provide valuable insights into its solubility profile. 1,3-Dilaurin is generally characterized as a white, waxy solid that is insoluble in water but soluble in organic solvents such as ethanol and chloroform.[1]

The following table summarizes the available quantitative and qualitative solubility information for 1,3-Dilaurin and analogous diacylglycerols. It is important to note that the solubility of lipids is significantly influenced by factors such as temperature, the specific isomeric form, and the purity of both the solute and the solvent.

| Compound | Solvent | Temperature | Solubility | Notes |

| 1,3-Dilaurin | Water | Ambient | Insoluble | Stated in multiple sources.[1] |

| Ethanol | Ambient | Soluble | Qualitative assessment.[1] | |

| Chloroform | Ambient | Soluble | Qualitative assessment.[1] | |

| Hexane | Ambient | Expected to be soluble | As a neutral lipid, it is expected to be soluble in nonpolar solvents. | |

| Dilauroyl-rac-glycerol | Dimethylformamide (DMF) | Ambient | 20 mg/mL | This is a racemic mixture of dilauroylglycerols, not exclusively the 1,3-isomer. |

| (racemic mixture) | Ethanol | Ambient | 1 mg/mL | This is a racemic mixture of dilauroylglycerols, not exclusively the 1,3-isomer. |

| 1,3-Dioctanoyl glycerol | Ethanol | Ambient | ~10 mg/mL | A diacylglycerol with shorter fatty acid chains (C8) than 1,3-Dilaurin (C12).[2] |

| Chloroform | Ambient | ~10 mg/mL | A diacylglycerol with shorter fatty acid chains (C8) than 1,3-Dilaurin (C12).[2] | |

| Dimethyl sulfoxide (DMSO) | Ambient | ~1 mg/mL | A diacylglycerol with shorter fatty acid chains (C8) than 1,3-Dilaurin (C12).[2] | |

| Dimethylformamide (DMF) | Ambient | ~30 mg/mL | A diacylglycerol with shorter fatty acid chains (C8) than 1,3-Dilaurin (C12).[2] |

Experimental Protocols for Solubility Determination

Several established methods are employed to determine the solubility of lipids like 1,3-Dilaurin in organic solvents. The choice of method often depends on the properties of the lipid and the solvent, as well as the desired accuracy and throughput.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.

Principle: An excess amount of the solid lipid is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. The concentration of the dissolved lipid in the supernatant is then determined analytically.

Detailed Methodology:

-

Preparation: Accurately weigh an excess amount of 1,3-Dilaurin and add it to a sealed, screw-cap vial containing a precise volume of the desired organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Place the vials in a constant temperature shaker or water bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours). The equilibration time should be sufficient to ensure that the concentration of the dissolved solute reaches a constant value. Preliminary experiments are often conducted to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to permit the undissolved solid to settle. Subsequently, withdraw an aliquot of the supernatant. To avoid aspirating solid particles, filtration through a solvent-compatible membrane filter (e.g., 0.22 µm PTFE) is essential.

-

Quantification: Analyze the concentration of 1,3-Dilaurin in the filtered supernatant using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS) is commonly used for lipid analysis. A calibration curve prepared with known concentrations of 1,3-Dilaurin in the same solvent is used for quantification.

-

Data Reporting: The solubility is typically reported in units such as mg/mL, g/100g of solvent, or as a mole fraction at the specified temperature.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermal analysis technique that can be used to determine the solubility of a compound in a solid or semi-solid matrix by observing the melting behavior of the mixture.

Principle: When a solute dissolves in a solvent, it causes a depression in the melting point of the solvent. By preparing a series of mixtures with increasing concentrations of the solute and measuring their melting endotherms, the saturation solubility can be determined.

Detailed Methodology:

-

Sample Preparation: Prepare a series of physical mixtures of 1,3-Dilaurin and the solid/semi-solid organic solvent at various known weight ratios.

-

DSC Analysis: Accurately weigh a small amount (typically 5-10 mg) of each mixture into a DSC pan and seal it. Heat the samples in the DSC instrument at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses the melting point of the solvent. An empty sealed pan is used as a reference.

-

Data Analysis: Record the melting endotherm for each sample. The peak of the endotherm corresponds to the melting point of the mixture. Plot the melting point of the mixtures as a function of the concentration of 1,3-Dilaurin. The point at which the melting point no longer decreases with increasing concentration indicates that the saturation solubility has been reached.

-

Solubility Determination: The concentration at this inflection point represents the solubility of 1,3-Dilaurin in that particular solvent at its melting point.

Hot-Stage Microscopy (HSM)

Hot-Stage Microscopy is a visual method that complements DSC and is particularly useful for observing the dissolution and crystallization behavior of a solute in a molten solvent.

Principle: A physical mixture of the solute and solvent is heated on a microscope stage, and the temperature at which the last crystals of the solute dissolve is visually determined.

Detailed Methodology:

-

Sample Preparation: Place a small amount of a physical mixture of 1,3-Dilaurin and the solvent onto a microscope slide and cover it with a coverslip.

-

Heating and Observation: Mount the slide on a hot stage attached to a polarized light microscope. Heat the sample at a controlled rate.

-

Endpoint Determination: Observe the sample as the temperature increases. The temperature at which the last crystals of 1,3-Dilaurin are observed to dissolve into the molten solvent is recorded as the saturation temperature for that specific concentration.

-

Solubility Curve: By repeating this process with mixtures of different known concentrations, a solubility-temperature curve can be constructed.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a lipid such as 1,3-Dilaurin using the isothermal shake-flask method.

Relationship Between Solvent Polarity and Diacylglycerol Solubility

The solubility of diacylglycerols like 1,3-Dilaurin is fundamentally governed by the principle of "like dissolves like." The polarity of the organic solvent plays a crucial role in its ability to dissolve these lipids.

Conclusion

The solubility of 1,3-Dilaurin in organic solvents is a critical parameter for its application in various fields. While comprehensive quantitative data remains sparse, qualitative assessments and data from analogous compounds indicate good solubility in nonpolar and some polar aprotic solvents, with potentially lower solubility in highly polar protic solvents. The selection of an appropriate solvent is crucial and should be guided by the principle of matching the polarity of the solvent with that of the diacylglycerol. For precise solubility determination, the isothermal shake-flask method is a reliable standard, while thermal analysis techniques like DSC and HSM offer valuable complementary information, especially for solid and semi-solid systems. Further research to generate a comprehensive, temperature-dependent solubility database for 1,3-Dilaurin in a wider range of pharmaceutically and industrially relevant organic solvents would be highly beneficial for formulation development and process optimization.

References

1,3-Dilaurin: A Technical Examination of Its Limited Antimicrobial Capacity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dilaurin, a diacylglycerol composed of a glycerol backbone esterified with two lauric acid chains at the 1 and 3 positions, is a compound with applications in the food and cosmetic industries as an emulsifier.[1] While its constituent fatty acid, lauric acid, and the related monoglyceride, monolaurin, are well-documented for their broad-spectrum antimicrobial properties, research into the direct antimicrobial efficacy of 1,3-Dilaurin reveals a significantly different profile. This technical guide synthesizes the available scientific information, presenting a clear overview of 1,3-Dilaurin's chemical characteristics and a critical evaluation of its antimicrobial potential, supported by comparative data and detailed experimental methodologies.

Chemical and Physical Properties

1,3-Dilaurin, also known as glycerol 1,3-dilaurate, is a waxy solid at room temperature. It is insoluble in water but soluble in organic solvents. Its amphiphilic nature, possessing both hydrophobic lauric acid chains and a hydrophilic glycerol head, underpins its function as an emulsifying agent.[1]

| Property | Value |

| Chemical Formula | C27H52O5 |

| Molecular Weight | 456.7 g/mol |

| Synonyms | 1,3-Dilauroylglycerol, Glycerol 1,3-didodecanoate |

| Appearance | Solid |

Antimicrobial Activity: A Comparative Analysis

Contrary to what might be expected based on its components, direct antimicrobial testing of 1,3-Dilaurin has shown it to be largely inactive against a range of microorganisms. A key study detailed in a patent on the antimicrobial use of fatty acids and their derivatives found 1,3-dilaurin to be non-inhibitory (NI) against various bacteria.[2] This stands in stark contrast to 1-monolaurin, which exhibited high activity against the same organisms.[2]

Another study comparing the antimicrobial activities of lauric acid and its glycerides reinforces this finding, stating that 1,3-dilaurin and trilaurin were less active than free lauric acid, with only the monoglyceride (monolaurin) demonstrating enhanced activity.[3]

Table 1: Comparative Antimicrobial Activity of Lauric Acid Derivatives

| Compound | Antimicrobial Activity | Reference |

| Lauric Acid | Active | [2][3] |

| 1-Monolaurin | Highly Active | [2][3] |

| 1,3-Dilaurin | Non-inhibitory | [2][3] |

| Trilaurin | Non-inhibitory | [2] |

This lack of activity suggests that the di-esterification of the glycerol backbone significantly diminishes the antimicrobial properties observed in the mono-esterified form.

Experimental Protocols for Antimicrobial Susceptibility Testing

To determine the antimicrobial efficacy of lipid compounds like 1,3-Dilaurin, standardized methods such as broth microdilution or agar dilution are employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Broth Microdilution Method for MIC Determination

This method would be a standard approach to quantify the antimicrobial activity (or lack thereof) of 1,3-Dilaurin.

-

Preparation of 1,3-Dilaurin Stock Solution: A stock solution of 1,3-Dilaurin is prepared in a suitable solvent (e.g., ethanol or DMSO) due to its insolubility in aqueous media.

-

Serial Dilutions: A two-fold serial dilution of the 1,3-Dilaurin stock solution is performed in a 96-well microtiter plate containing a suitable microbial growth medium (e.g., Trypticase Soy Broth). This creates a gradient of decreasing concentrations of the test compound.

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific cell density (typically 0.5 McFarland standard).

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

-

Controls: Positive (broth with inoculum, no compound) and negative (broth only) growth controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is read as the lowest concentration of 1,3-Dilaurin in which no visible microbial growth (turbidity) is observed.

The consistent finding of "Non-inhibitory" for 1,3-Dilaurin indicates that even at the highest concentrations tested, microbial growth was not impeded.[2]

Mechanism of Action (Context from Active Analogs)

While 1,3-Dilaurin itself does not exhibit significant antimicrobial activity, the proposed mechanism for its active analog, monolaurin, is instructive. The primary mode of action for antimicrobial lipids like monolaurin is the disruption of the microbial cell membrane.[1]

The amphiphilic nature of monolaurin allows it to integrate into the lipid bilayer of the bacterial cell membrane. This integration disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. The specific structural arrangement of a single fatty acid chain on the glycerol backbone in monolaurin appears to be critical for this membrane-disrupting activity. The presence of two fatty acid chains in 1,3-Dilaurin may sterically hinder its ability to effectively intercalate into and disrupt the microbial membrane.

References

An In-depth Technical Guide to 1,3-Dilaurin as a Diacylglycerol Component

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Dilaurin, a diacylglycerol (DAG) with applications in various scientific and industrial fields. The document covers its physicochemical properties, synthesis and purification protocols, and a critical evaluation of its role as a diacylglycerol component in cellular signaling and other potential therapeutic applications.

Introduction to 1,3-Dilaurin

1,3-Dilaurin, also known as 1,3-dilauroylglycerol, is a diester composed of a glycerol backbone esterified with two lauric acid chains at the sn-1 and sn-3 positions.[1] It is a white, waxy solid at room temperature, insoluble in water but soluble in organic solvents like ethanol and chloroform.[1] Due to its structure, 1,3-Dilaurin possesses emulsifying properties, making it a valuable component in food, cosmetic, and pharmaceutical formulations.[1] It is generally recognized as safe and exhibits low toxicity.[1] While diacylglycerols are a well-known class of second messengers in cellular signaling, it is crucial to distinguish between different isomers, as the biological activity is highly specific.

Physicochemical and Structural Properties

1,3-Dilaurin is an achiral molecule due to the identical fatty acid chains at the sn-1 and sn-3 positions.[2][3] Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₇H₅₂O₅ | [3][4][5] |

| Molecular Weight | 456.7 g/mol | [3][4][5] |

| CAS Number | 539-93-5 | [1] |

| Appearance | White, waxy solid | [1] |

| Solubility | Insoluble in water; Soluble in ethanol and chloroform | [1] |

| Purity (Commercial) | >99% | [5] |

| Synonyms | 1,3-Dilauroylglycerol, Glycerol 1,3-dilaurate, α,α′-Dilaurin | [1][3] |

Synthesis and Purification of 1,3-Dilaurin

The most common and efficient method for synthesizing 1,3-Dilaurin is through the enzymatic esterification of glycerol and lauric acid. This method offers high selectivity for the 1,3-positions, minimizing the formation of byproducts.[6]

The following table summarizes key quantitative data from studies on the enzymatic synthesis of 1,3-Dilaurin and other 1,3-diacylglycerols.

| Parameter | Condition / Value | Reference(s) |

| Enzyme | Lipozyme RM IM (immobilized lipase from Rhizomucor miehei) | [6][7] |

| Reactants | Lauric acid and glycerol (2:1 molar ratio) | [6] |

| Reaction Temperature | 50°C | [6][8] |

| Reaction Time | 3 hours | [6] |

| Enzyme Concentration | 5 wt% (based on total reactant weight) | [6] |

| Lauric Acid Conversion | 95.3% | [6][7] |

| 1,3-Dilaurin Content (Crude) | 80.3% | [6][7] |

| 1,3-Dilaurin Purity (Post-Purification) | 99.1% | [7] |

| Other 1,3-DAG Purity | 1,3-Dicaprylin (98.5%), 1,3-Dicaprin (99.2%), 1,3-Dipalmitin (99.5%), 1,3-Distearin (99.4%) | [7] |

This protocol describes a solvent-free method for the synthesis of 1,3-Dilaurin.

-

Reactant Preparation: In a 50 mL pear-shaped flask, combine 10 mmol of glycerol and 20 mmol of lauric acid.

-

Enzyme Addition: Add 5% by weight (relative to the total weight of glycerol and lauric acid) of immobilized lipase (e.g., Lipozyme RM IM).

-

Reaction Incubation:

-

Place the flask in a water bath maintained at 50°C.

-

Apply a vacuum of 4 mm Hg to the flask to remove the water produced during the esterification, which drives the reaction towards product formation.

-

Stir the reaction mixture for 3 hours.

-

-

Enzyme Removal: After the reaction is complete, filter the mixture to remove the immobilized lipase. If the product has solidified, add petroleum ether to facilitate filtration, and then evaporate the solvent.

References

- 1. CAS 539-93-5: 1,3-Dilaurin | CymitQuimica [cymitquimica.com]

- 2. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. Buy 1,3-Dilaurin | 539-93-5 [smolecule.com]

- 5. cosmobiousa.com [cosmobiousa.com]

- 6. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Natural Occurrence of 1,3-Dilaurin in Oils and Fats: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dilaurin, a diacylglycerol (DAG) consisting of a glycerol backbone esterified with two lauric acid molecules at the sn-1 and sn-3 positions, is a lipid molecule of significant interest in the fields of food science, nutrition, and pharmaceuticals. Its specific isomeric structure imparts unique physicochemical and metabolic properties. While diacylglycerols are naturally present in vegetable oils and animal fats as intermediates in triacylglycerol biosynthesis and breakdown, the precise quantification of specific DAG isomers like 1,3-dilaurin is not extensively documented in publicly available literature.

This technical guide provides a comprehensive overview of the inferred natural occurrence of 1,3-dilaurin in lauric acid-rich oils, details established experimental protocols for the analysis of diacylglycerol isomers, and outlines the biosynthetic pathway for their formation. Given that lauric acid is the primary fatty acid in oils such as coconut and palm kernel oil, it is reasonable to infer that 1,3-dilaurin is a significant component of the 1,3-diacylglycerol fraction in these oils.

Data Presentation: Quantitative Occurrence of Diacylglycerols and Lauric Acid in Select Oils

Direct quantitative data for 1,3-dilaurin in natural oils is limited. However, the concentration of total diacylglycerols and the high proportion of lauric acid in certain oils suggest its likely presence.

Table 1: Total Diacylglycerol (DG) Content in Coconut Oil

| Oil Type | Total DGs (%) | 1,2-DG (% of Total DGs) | 1,3-DG (% of Total DGs) | Reference |

| Virgin Coconut Oil (VCO) | 1.55 | Not specified | Not specified | [1] |

| Refined, Bleached, Deodorized Coconut Oil (RCO) | 4.10 | Not specified | Not specified | [1] |

Note: While the specific fatty acid composition of the DG fractions was not detailed in the cited study, the high lauric acid content of coconut oil suggests a significant portion of these DGs would be dilaurins.

Table 2: Lauric Acid Content in Various Oils

| Oil Source | Lauric Acid (C12:0) Content (%) | Reference(s) |

| Coconut Oil | 45-53 | [2] |

| Palm Kernel Oil | 40.5-45.2 | [3][4] |

| Cuphea carthagenensis Oil | 81.4 | [5] |

| Cuphea epilobiifolia Oil | 67.9 | [5] |

| Babassu Oil | 50 | [6] |

Experimental Protocols

The accurate quantification of 1,3-dilaurin requires robust analytical methodologies to separate it from other lipid classes and its isomers (1,2-dilaurin). High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

Protocol 1: Analysis of Diacylglycerol Isomers by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is adapted from established methods for the separation of diacylglycerol positional isomers.

1. Lipid Extraction:

-

A representative sample of the oil is dissolved in a suitable organic solvent mixture, such as chloroform/methanol (2:1, v/v).

-

The mixture is vortexed and then centrifuged to separate the lipid-containing organic phase.

-

The organic phase is collected and the solvent is evaporated under a stream of nitrogen.

-

The dried lipid extract is reconstituted in the mobile phase for HPLC analysis.

2. HPLC-ELSD Analysis:

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with 100% acetonitrile is often effective for separating DAG isomers.[7]

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at 25°C.

-

Injection Volume: 10 µL.

-

ELSD Settings:

-

Nebulizer Temperature: 40°C.

-

Nitrogen Gas Pressure: 3.5 bar.

-

3. Quantification:

-

A calibration curve is generated using a certified reference standard of 1,3-dilaurin at various concentrations.

-

The peak area of 1,3-dilaurin in the sample chromatogram is compared to the calibration curve to determine its concentration.

-

The limit of detection (LOD) and limit of quantification (LOQ) for similar diacylglycerols have been reported in the range of 0.2-0.7 µg/mL and lower than 0.162 mg/ml, respectively.[7]

Protocol 2: Analysis of Fatty Acid Composition by Gas Chromatography-Flame Ionization Detection (GC-FID)

To infer the likely composition of the diacylglycerol fraction, the overall fatty acid profile of the oil is determined.

1. Saponification and Methylation:

-

The oil sample is saponified using a solution of sodium hydroxide in methanol.

-

The resulting fatty acid salts are then esterified to form fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.

2. GC-FID Analysis:

-

Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a flame ionization detector.

-

Column: A polar capillary column suitable for FAME analysis (e.g., a fused-silica capillary column like DB225).[3]

-

Carrier Gas: Nitrogen or Helium.

-

Temperature Program: A temperature gradient is used to separate the FAMEs based on their chain length and degree of unsaturation. For example, an initial temperature of 160°C held for 2 minutes, then ramped to 230°C at 5°C/min and held for 20 minutes.[3]

-

Injector and Detector Temperature: Typically set at 250°C and 280°C, respectively.

3. Identification and Quantification:

-

FAMEs are identified by comparing their retention times with those of known standards.

-

Quantification is achieved by expressing the peak area of each FAME as a percentage of the total peak area.

Mandatory Visualization

Biosynthesis of 1,3-Diacylglycerols

1,3-diacylglycerols are intermediates in the de novo synthesis of triacylglycerols, a process known as the Kennedy pathway.

Caption: Biosynthesis of 1,3-Dilaurin via the Kennedy Pathway.

Experimental Workflow for 1,3-Dilaurin Analysis

Caption: General workflow for the analysis of 1,3-dilaurin in oils.

Conclusion

While direct quantification of 1,3-dilaurin in natural oils and fats is not widely reported, its presence as a notable component of the diacylglycerol fraction in lauric acid-rich oils is strongly suggested by the available data on total diacylglycerol content and fatty acid composition. The analytical methods outlined in this guide provide a robust framework for researchers to accurately quantify 1,3-dilaurin and other acylglycerol isomers, which is crucial for understanding their roles in food science, nutrition, and drug development. Further research focusing on the detailed lipidomic profiling of lauric oils is needed to provide more precise data on the natural occurrence of 1,3-dilaurin.

References

- 1. CN113498808B - Coconut oil composition and preparation method and application thereof - Google Patents [patents.google.com]

- 2. virtualibiblioteka.lka.lt [virtualibiblioteka.lka.lt]

- 3. Detection and quantification of palmolein and palm kernel oil added as adulterant in coconut oil based on triacylglycerol profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Datapunk Opus 23: [datapunk.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Lauric acid - Wikipedia [en.wikipedia.org]

- 7. The Significance of Different Diacylgycerol Synthesis Pathways on Plant Oil Composition and Bioengineering - PMC [pmc.ncbi.nlm.nih.gov]

1,3-Dilaurin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3-Dilaurin (also known as 1,3-dilauroylglycerol), a diglyceride with significant applications in the pharmaceutical, cosmetic, and food industries. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and its biological activities, with a focus on its role in cellular signaling.

Core Properties of 1,3-Dilaurin

1,3-Dilaurin is a diester formed from a glycerol backbone and two lauric acid chains attached at the 1 and 3 positions.[1] It is a white, waxy solid at room temperature.[1]

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₅₂O₅ | [1][2][3] |

| Molecular Weight | 456.7 g/mol | [4] |

| Physical State | Solid | [2][3] |

| Appearance | White, waxy solid | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol and chloroform. | [1] |

| Purity (typical) | >99% | [2][3] |

Experimental Protocols

Synthesis of 1,3-Dilaurin

1. Enzymatic Synthesis via Direct Esterification

This method utilizes lipase to catalyze the esterification of glycerol with lauric acid in a solvent-free system. This approach is favored for its high selectivity and yield.

Materials:

-

Glycerol

-

Lauric Acid

-

Immobilized lipase (e.g., Lipozyme RM IM or Novozym 435)

-

Vacuum pump

-

Reaction flask

-

Water bath

Procedure:

-

Combine glycerol and lauric acid in a molar ratio of 1:2 in a reaction flask.

-

Add the immobilized lipase, typically at a concentration of 5% (w/w) based on the total weight of the reactants.

-

Heat the mixture to 50°C using a water bath.

-

Apply a vacuum (e.g., 4 mm Hg) to the system to remove water produced during the reaction, which drives the equilibrium towards the formation of the diester.

-

Maintain the reaction for approximately 3 hours with continuous stirring.

-

Upon completion, the lipase can be recovered by filtration for reuse.

-

The product, 1,3-Dilaurin, can be purified by recrystallization from a suitable solvent like methanol.

This method can achieve a lauric acid conversion of over 95% and a 1,3-Dilaurin content of over 80% before purification.

2. Chemical Synthesis (after Averill, Roche, and King)

This protocol describes a classic chemical synthesis approach.

Materials:

-

α-iodohydrin

-

Quinoline

-

Lauryl chloride

-

Chloroform

-

Ether

-

Sulfuric acid (0.5 N)

-

Sodium bicarbonate solution

-

Silver nitrite

-

Ethyl alcohol

-

Methyl alcohol

Procedure:

-

Cool a mixture of α-iodohydrin (1 mole) and quinoline (1 mole) to 0°C.

-

Add lauryl chloride (1 mole) in chloroform in several portions while keeping the mixture cold.

-

Allow the reaction mixture to stand at room temperature for 48 hours.

-

Work up the reaction mixture by washing with ice-cold 0.5 N sulfuric acid, sodium bicarbonate solution, and water.

-

After drying and evaporating the ether, the resulting α-iodo-dilaurin is obtained.

-

Reflux the α-iodo-α,β-dilaurin with silver nitrite in a mixture of ethyl and water for one hour.

-

Filter the hot reaction mixture to remove silver iodide.

-

Evaporate the filtrate and purify the resulting oil by dissolving it in absolute alcohol, filtering, and evaporating again.

-

Crystallize the 1,3-Dilaurin from the alcohol.

Analysis of 1,3-Dilaurin by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a suitable detector.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and acetone is often employed. For example, a gradient starting with a higher concentration of acetonitrile and increasing the proportion of acetone over time.

-

Flow Rate: Typically around 1.0 mL/min.

-

Column Temperature: Maintained at approximately 25°C.

-

Detector: An Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is suitable for lipid analysis due to the lack of a strong UV chromophore in 1,3-Dilaurin.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Accurately weigh a known amount of the sample containing 1,3-Dilaurin.

-

Dissolve the sample in a suitable organic solvent, such as chloroform or a mixture of n-hexane and diethyl ether.

-

Filter the sample solution through a 0.45 µm filter before injection to remove any particulate matter.

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Run the gradient elution program to separate the components of the sample.

-

Identify the 1,3-Dilaurin peak based on its retention time compared to a pure standard.

-

Quantify the amount of 1,3-Dilaurin using a calibration curve prepared from standards of known concentrations.

Biological Activity and Signaling Pathways

1,3-Dilaurin exhibits several biological activities of interest to researchers and drug development professionals.

Inhibition of Pancreatic Lipase

1,3-Dilaurin has been shown to inhibit the activity of pancreatic lipase. This enzyme is crucial for the digestion of dietary fats. By inhibiting this enzyme, 1,3-Dilaurin can reduce the absorption of fats from the intestine, a mechanism of action relevant to the development of anti-obesity therapeutics. The inhibition is thought to occur through the binding of the diglyceride to the active site of the lipase, preventing its interaction with its triglyceride substrate.

Antimicrobial Properties

While research on the antimicrobial properties of 1,3-Dilaurin is ongoing, related compounds such as monolaurin (a monoglyceride of lauric acid) are known to have significant antiviral, antibacterial, and antifungal activities.[5] The proposed mechanism involves the disruption of the lipid bilayers of microbial cell membranes, leading to cell lysis and death. It is hypothesized that 1,3-Dilaurin may exert similar effects, making it a candidate for development as a novel antimicrobial agent.

Role in Protein Kinase C (PKC) Signaling

Diacylglycerols (DAGs) like 1,3-Dilaurin are crucial second messengers in various cellular signaling pathways. One of the most well-characterized roles of DAGs is the activation of Protein Kinase C (PKC).

PKC Activation Pathway:

Caption: Activation of Protein Kinase C (PKC) by 1,3-Dilaurin.

In this pathway, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) at the cell membrane generates two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG), such as 1,3-Dilaurin. While IP3 diffuses into the cytosol to trigger the release of calcium from intracellular stores, DAG remains in the membrane. The increase in intracellular calcium and the presence of DAG recruit PKC from the cytosol to the cell membrane, leading to its activation. Activated PKC then phosphorylates a variety of downstream target proteins, regulating a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[6]

Experimental Workflow for Studying PKC Activation

The following diagram illustrates a typical workflow for investigating the effect of 1,3-Dilaurin on PKC activation in a cellular context.

Caption: Workflow for assessing 1,3-Dilaurin-mediated PKC activation.

This workflow begins with cell culture, followed by treatment with 1,3-Dilaurin. Cells are then lysed, and subcellular fractionation is performed to separate cytosolic and membrane components. Western blotting is used to detect the translocation of PKC to the membrane, a hallmark of its activation. In parallel, an in vitro kinase assay can be performed on the cell lysates to directly measure the enzymatic activity of PKC. The data from these experiments are then analyzed to conclude the effect of 1,3-Dilaurin on PKC activation.

References

- 1. CAS 539-93-5: 1,3-Dilaurin | CymitQuimica [cymitquimica.com]

- 2. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cosmobiousa.com [cosmobiousa.com]

- 4. 1,2-Dilaurin | C27H52O5 | CID 33979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Antibacterial Activity 1-Monolaurin – Oriental Journal of Chemistry [orientjchem.org]

- 6. Protein kinase C signaling “in” and “to” the nucleus: Master kinases in transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Identification of 1,3-Dilauroylglycerol

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 1,3-Dilauroylglycerol, a symmetrical diacylglycerol (DAG). It covers core identification parameters, detailed experimental protocols for its synthesis and analysis, and its role within the broader context of lipid signaling. All quantitative data is presented in structured tables for clarity and comparative analysis.

Core Identification of 1,3-Dilauroylglycerol

1,3-Dilauroylglycerol, also known as 1,3-dilaurin, is a diglyceride where lauric acid molecules are esterified to the sn-1 and sn-3 positions of a glycerol backbone. Its precise identification is fundamental for research and development.

| Identifier | Value | Source |

| IUPAC Name | dodecanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester | [1] |

| InChI Key | KUVAEMGNHJQSMH-UHFFFAOYSA-N | [1] |

| InChI String | InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-23-25(28)24-32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3 | [1] |

| SMILES | CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O | [1] |

| Molecular Formula | C₂₇H₅₂O₅ | [1] |

| Molecular Weight | 456.7 g/mol | [1] |

| Synonyms | Glyceryl 1,3-dilaurate, 1,3-Dilaurin, Glycerol 1,3-didodecanoate | [1] |

Physicochemical Properties

The physical properties of 1,3-Dilauroylglycerol are crucial for its handling, formulation, and analysis.

| Property | Value | Source |

| Physical Form | Crystalline solid | [2] |

| Purity | ≥98% (Commercially available) | [2] |

| Solubility | DMF: 20 mg/mL | [2][3] |

| DMSO: 7 mg/mL | [3] | |

| Ethanol: 30 mg/mL | [3] | |

| PBS (pH 7.2): 0.25 mg/mL | [3] |

Experimental Protocols

Accurate identification and quantification of 1,3-Dilauroylglycerol rely on robust experimental protocols for its synthesis, separation, and analysis.

Synthesis Protocols

A. Enzymatic Synthesis (Solvent-Free)

This method utilizes lipase-catalyzed esterification of glycerol with lauric acid and is favored for its mild conditions and high selectivity.[4][5]

-

Reactants: 10 mmol glycerol, 20 mmol lauric acid.

-

Enzyme: 5 wt% Lipozyme RM IM (based on total reactant weight).

-

Apparatus: The reaction is conducted in a 50 mL pear-shaped flask.

-

Conditions:

-

Combine glycerol, lauric acid, and Lipozyme RM IM in the flask.

-

Incubate the mixture in a 50°C water bath.

-

Apply a vacuum of 4 mm Hg throughout the reaction to remove the water produced, driving the esterification forward.

-

Maintain the reaction for 3 hours.

-

-

Outcome: This protocol can achieve a lauric acid conversion of 95.3% and a 1,3-dilaurin content of 80.3%.[5] Post-reaction purification via column chromatography can increase the purity to over 99%.[5]

B. Chemical Synthesis

A flexible method for synthesizing 1,3-diglycerides involves the reaction of glycidol esters with a fatty acid in the presence of a quaternary ammonium salt catalyst.[6] This process is followed by isomerization to favor the 1,3-diglyceride form.[6]

Separation and Purification Protocols

A. Silica Gel Column Chromatography

This is a standard method for separating glyceride mixtures.[7]

-

Adsorbent: Silica Gel.

-

Elution Steps:

-

Triglycerides: Eluted with 10% diethyl ether in petroleum ether.

-

Diglycerides: Eluted with 25% diethyl ether in petroleum ether.

-

Monoglycerides: Eluted with 100% diethyl ether.

-

-

Verification: The purity of the collected fractions is typically verified using Thin-Layer Chromatography (TLC).[7]

B. High-Performance Liquid Chromatography (HPLC)

Normal-phase HPLC coupled with an Evaporative Light Scattering Detector (ELSD) is used for the quantitative determination of mono- and diglycerides in oils and emulsifiers.[8]

C. Thin-Layer Chromatography with Flame-Ionization Detection (TLC-FID)

This technique allows for the separation and quantification of mono-, di-, and triglycerides without derivatization.[9]

-

Developing Solvent: A mixture of hexane/diethyl ether/formic acid (65:35:0.04, by vol) provides good separation of triglycerides, diglycerides, and other lipids.[9]

Analytical and Identification Protocols

A. Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of diglycerides, a derivatization step is required.

-

Protocol:

-

Derivatization: Convert the mono- and diglycerides into more volatile trimethylsilyl (TMS) ether derivatives using N,N-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine.[10]

-

Injection: Use a capillary column with split or on-column injection.

-

Analysis: The TMS derivatives are separated by GC and identified by their mass spectra.

-

-

Note: This method can also be used to analyze other components like glycerol, fatty acids, and sterols that are converted into TMS derivatives.[10]

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive method for the quantification of specific diacylglycerol species in complex lipid extracts.

-

Protocol:

-

Derivatization: To prevent acyl group migration between the sn-2 and sn-3 positions during analysis, the free hydroxyl group is derivatized. A common agent is 2,4-difluorophenyl urethane.[11]

-

Separation: Use normal-phase liquid chromatography to separate 1,2- and 1,3-DAG isomers.[11]

-

Detection: Employ a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.

-

Quantification: Use Multiple Reaction Monitoring (MRM) by monitoring the constant neutral loss of the derivatizing group from the precursor ion.[11][12] An internal standard (e.g., a stable isotope-labeled DAG) is used for accurate quantification.[11][12]

-

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR are powerful non-invasive tools for the structural analysis and quantification of diacylglycerols without requiring derivatization.[13][14]

-

¹H-NMR: Specific proton signals can be used for identification. Key chemical shift regions for glycerides include:

-

Glycerol moiety protons: ~3.70–5.10 ppm

-

α-CH₂ protons (next to C=O): ~2.30–2.50 ppm

-

Terminal CH₃ protons: ~0.86–0.98 ppm[14]

-

-

¹³C-NMR: The carbonyl carbon signals are particularly useful for distinguishing between fatty acids at the sn-1,3 and sn-2 positions.[14]

-

2D-NMR: Techniques such as HSQC and HMBC can be used to confirm complex structural assignments.[13]

Biological Context and Diacylglycerol Signaling

Diacylglycerols (DAGs) are critical molecules in cellular metabolism and signaling. It is essential to distinguish between different DAG isomers, as they have distinct biological roles.[15]

-

Signaling Isomer: Only the sn-1,2-diacylglycerol isomer acts as a lipid second messenger.[15] It is primarily produced from the hydrolysis of membrane phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC).[15] sn-1,2-DAG activates key signaling proteins, most notably Protein Kinase C (PKC).

-

Non-Signaling Isomer: sn-1,3-diacylglycerol (such as 1,3-Dilauroylglycerol) does not directly participate in this signaling cascade. It is primarily an intermediate in the synthesis and breakdown of triacylglycerols (TAGs).[16]

-

Metabolic Regulation: Both 1,2- and 1,3-DAGs can be further metabolized. They can be acylated to form TAGs for energy storage or phosphorylated by diacylglycerol kinases (DGKs) to form phosphatidic acid (PA), another important signaling lipid.[17] The action of DGKs effectively terminates DAG-mediated signaling and initiates PA-mediated signaling pathways.[17]

References

- 1. GSRS [precision.fda.gov]

- 2. Dilauroyl-rac-glycerol | CAS 27638-00-2 | Cayman Chemical | Biomol.com [biomol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A versatile, flexible synthesis of 1,3-diglycerides and tryglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monoglycerides, Diglycerides, and Triglycerides by Silica Gel Column Chromatography [library.aocs.org]

- 8. Mono- and Diglycerides HPLC-ELSD [library.aocs.org]

- 9. Separation and quantitation of mono-, di-, and triglycerides and free oleic acid using thin-layer chromatography with flame-ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. chemistry.uoc.gr [chemistry.uoc.gr]

- 14. mdpi.com [mdpi.com]

- 15. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biologically active ether lipids: incorporation of long-chain precursors into 1(3),2-diacylglycero-3(1)-O-4'-(N,N,N-trimethyl)homoserines and other lipids of Chlorella fusca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 1,3-Dilaurin from Glycerol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dilaurin, a diacylglycerol (DAG) composed of a glycerol backbone with two lauric acid chains esterified at the sn-1 and sn-3 positions, holds significant promise in the pharmaceutical and cosmetic industries.[1][2][3] Its properties as an emulsifier and its potential antimicrobial characteristics make it a valuable ingredient in various formulations.[3] Enzymatic synthesis of 1,3-dilaurin offers a highly specific and environmentally friendly alternative to traditional chemical methods, which often involve harsh reaction conditions and produce a mixture of isomers.[4] This document provides detailed protocols for the lipase-catalyzed synthesis of 1,3-dilaurin from glycerol and lauric acid in a solvent-free system, focusing on methods that ensure high yield and purity.

The primary enzymatic route for 1,3-dilaurin synthesis is the direct esterification of glycerol with lauric acid, catalyzed by a 1,3-regioselective lipase.[4] This method is efficient and minimizes the formation of byproducts.

Experimental Protocols

This section details a robust protocol for the enzymatic synthesis of 1,3-dilaurin adapted from established methodologies.[1][2]

Protocol 1: Solvent-Free Synthesis of 1,3-Dilaurin using Immobilized Lipase

This protocol describes a vacuum-driven air bubbling method for the efficient, solvent-free synthesis of 1,3-dilaurin.[1][2]

Materials:

-

Glycerol (10 mmol)

-

Lauric Acid (20 mmol)

-

Immobilized Lipase (e.g., Lipozyme RM IM or Novozym 435), 5% by weight of total reactants

-

Pear-shaped flask (50 mL)

-

Water bath with temperature control

-

Vacuum pump

-

Stirring apparatus

Procedure:

-

Reactant Preparation: Combine 10 mmol of glycerol and 20 mmol of lauric acid in a 50 mL pear-shaped flask.

-

Enzyme Addition: Add the immobilized lipase (5% w/w of the total reactants) to the flask.

-

Reaction Setup: Place the flask in a water bath maintained at 50°C with continuous stirring.

-

Water Removal: Apply a vacuum of 4 mm Hg to the system throughout the reaction to facilitate the removal of water produced during esterification. This is crucial for driving the reaction towards product formation.

-

Reaction Monitoring: The reaction is typically carried out for 3 hours. The progress can be monitored by analyzing samples for lauric acid conversion and 1,3-dilaurin content using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Enzyme Deactivation and Removal: After the reaction is complete, the immobilized enzyme can be separated from the product mixture by simple filtration. The enzyme can often be reused for several cycles.[1][2]

-

Product Purification: The crude product, containing 1,3-dilaurin, unreacted substrates, and byproducts like monolaurin and trilaurin, can be purified to achieve high purity. A common method is column chromatography on silica gel, eluting with a hexane/acetone gradient.[4] Fractions containing pure 1,3-dilaurin are collected, and the solvent is removed using a rotary evaporator. A purity of over 99% can be achieved with this method.[1][2]

Data Presentation

The following tables summarize quantitative data from studies on the enzymatic synthesis of 1,3-dilaurin and other 1,3-diacylglycerols, providing a clear comparison of reaction conditions and outcomes.

Table 1: Optimized Reaction Conditions for 1,3-Dilaurin Synthesis

| Parameter | Optimal Value | Reference |

| Enzyme | Lipozyme RM IM | [1][2] |

| Enzyme Concentration | 5 wt% (of total reactants) | [1][2] |

| Substrate Molar Ratio (Lauric Acid:Glycerol) | 2:1 | [2][5] |

| Temperature | 50°C | [1][2] |

| Reaction Time | 3 hours | [1][2] |

| System Conditions | Solvent-free, vacuum (4 mm Hg) | [2][5] |

Table 2: Synthesis and Purity of Various 1,3-Diacylglycerols

| 1,3-Diacylglycerol | Lauric Acid Conversion (%) | 1,3-Dilaurin Content in Reaction Mixture (%) | Purity after Purification (%) | Reference |

| 1,3-Dilaurin | 95.3 | 80.3 | 99.1 | [1][2] |

| 1,3-Dicaprylin | - | - | 98.5 | [1][2] |

| 1,3-Dicaprin | - | - | 99.2 | [1][2] |

| 1,3-Dipalmitin | - | - | 99.5 | [1][2] |

| 1,3-Distearin | - | - | 99.4 | [1][2] |

Mandatory Visualization